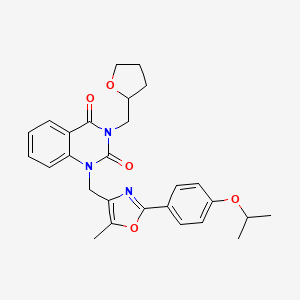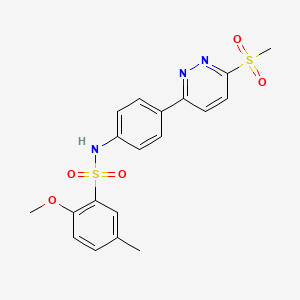![molecular formula C13H7Cl2FO2S B2421534 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid CAS No. 191154-43-5](/img/structure/B2421534.png)
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is a powder at room temperature . It has a molecular weight of 317.17 .Applications De Recherche Scientifique
Chemiluminescence and Synthesis
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid is involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes. These compounds demonstrate chemiluminescence, a property that could be utilized in scientific applications such as bioimaging or sensing. The stability of these dioxetanes at room temperature suggests potential for practical applications, and base-induced decomposition of the dioxetanes in DMSO produces light, indicating their use in chemiluminescent reactions (Watanabe et al., 2010).
Material Science and Organic Electronics
The compound has been implicated in improving the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) when treated with various halobenzoic acids, including 4-fluorobenzoic acid. This treatment significantly enhances the conductivity of PEDOT:PSS, indicating potential applications in material science and organic electronics, especially for high-efficiency ITO-free organic solar cells (Tan et al., 2016).
Pharmaceutical Applications
The structure of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid or its derivatives has been involved in the synthesis and pharmacological evaluation of various compounds. For example, derivatives have been synthesized and evaluated for their antibacterial potential, particularly against gram-negative and gram-positive bacteria. These compounds have been found to be moderate inhibitors of the α-chymotrypsin enzyme, and their molecular docking studies have displayed significant correlations with bioactivity data, suggesting potential pharmaceutical applications (Siddiqui et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, the derivatives of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid have been used to study the role of different substituent groups in determining supramolecular motifs. This research could provide insights into the design of new materials or pharmaceuticals by understanding the interplay of weak interactions in crystal packing (Jacob et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2S/c14-10-3-2-8(6-11(10)15)19-12-4-1-7(16)5-9(12)13(17)18/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCVLAVXHVIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)SC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
CAS RN |
191154-43-5 |
Source


|
| Record name | 2-[(3,4-dichlorophenyl)sulfanyl]-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)
![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)
![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)


